molecular formula C8H12Cl2N2 B1455036 5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride CAS No. 351038-62-5

5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride

Cat. No. B1455036
CAS RN: 351038-62-5
M. Wt: 207.1 g/mol
InChI Key: ZRMBMVOGUOPEAZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride is a chemical compound with the molecular formula C8H10N2 . It’s a tetrahydro derivative of naphthyridine .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine involves a five-step sequence, which is a significant improvement over previously reported syntheses . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-1,7-naphthyridine is characterized by a tetrahydro-naphthyridine core . This structure has the potential to serve as a conformationally-locked analog of the pharmacologically active 2- (3-pyridyl)ethylamine core structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine include Heck-type vinylation of chloropyridine, formation of dihydronaphthyridine from 2-vinyl-3-acylpyridine mediated by ammonia, and ruthenium-catalyzed enantioselective transfer hydrogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydro-1,7-naphthyridine include a molecular weight of 134.18 g/mol, a topological polar surface area of 24.9 Ų, and a complexity of 114 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

properties

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c1-2-7-3-5-9-6-8(7)10-4-1;;/h1-2,4,9H,3,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMBMVOGUOPEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743377
Record name 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride

CAS RN

351038-62-5
Record name 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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